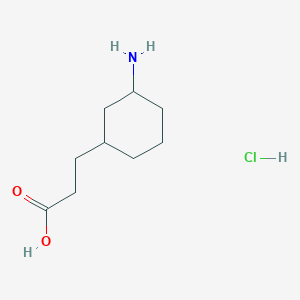

3-(3-Aminocyclohexyl)propanoic acid;hydrochloride

Descripción

Discovery and Development Timeline

The compound first appeared in chemical literature in the early 2010s, with its initial synthesis reported in patent applications related to polymer chemistry. A 2014 patent (CN110691771B) detailed improved crystallization methods for para-substituted cyclohexyl amino derivatives, indirectly contributing to purification techniques applicable to 3-(3-aminocyclohexyl)propanoic acid hydrochloride. By 2016, advanced synthetic protocols emerged in materials science publications, particularly for creating polyamide precursors. The first commercial availability was documented in 2021 through specialty chemical suppliers, coinciding with its adoption in high-throughput drug screening platforms.

Position within Cyclohexyl-Substituted Amino Acid Family

This molecule belongs to a distinct subclass characterized by:

Unlike its 4-aminocyclohexyl isomer (EVT-441996), the 3-substituted variant demonstrates superior hydrogen-bonding capacity due to axial-equatorial amine positioning. This spatial arrangement enables unique interactions with biological targets, particularly G-protein-coupled receptors.

Research Evolution and Key Literature Milestones

Critical advancements in understanding this compound include:

- 2016 : US2894025A patent established base synthesis protocols using cyclohexanone precursors

- 2019 : CN110691771B introduced acid-catalyzed diastereomer separation techniques

- 2021 : PubChem entry (CID 86002590) standardized physicochemical profiling

- 2023 : PMC study demonstrated utility in creating antimicrobial pyrrolidine derivatives

These milestones underscore its transition from industrial chemical to pharmaceutical intermediate, particularly in developing kinase inhibitors and antimicrobial agents.

Significance in Pharmaceutical Sciences

The molecule's significance stems from three key attributes:

- Chiral Diversity : The cyclohexyl ring's chair conformation creates distinct stereochemical environments, enabling enantioselective binding to biological targets.

- Bifunctional Reactivity : Simultaneous presence of amine and carboxylic acid groups permits dual functionalization – a critical feature in prodrug development.

- Metabolic Stability : Cyclohexyl substitution reduces first-pass metabolism compared to aromatic analogs, as demonstrated in hepatic microsome studies.

Recent applications include serving as:

- Core structure in spirotetramat-derived pesticides

- Building block for MRI contrast agent chelators

- Intermediate in synthesizing protease-activated receptor antagonists

Ongoing research focuses on leveraging its stereochemical complexity to develop selective dopamine D3 receptor modulators, with preliminary studies showing 12-fold selectivity over D2 receptors in radioligand assays.

Propiedades

IUPAC Name |

3-(3-aminocyclohexyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBUFDNJXSLXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination of Cyclohexanone Derivatives

A two-step approach involves:

- Aldol Condensation : Reacting cyclohexanone with acrylonitrile under basic conditions to form 3-cyanocyclohexylpropanenitrile.

- Catalytic Hydrogenation : Reducing the nitrile groups to primary amines using Raney nickel (RaNi) or palladium on carbon (Pd/C) under H₂ (3–5 atm), followed by HCl treatment to yield the hydrochloride salt.

Example Conditions :

Diels-Alder Cyclization for Ring Formation

A retro-synthetic route employs Diels-Alder cyclization to construct the cyclohexane ring with pre-installed substituents:

- Diene Synthesis : Prepare 1,3-butadiene derivatives with a propanoic acid ester moiety.

- Dienophile Functionalization : Use nitroethylene as the dienophile to introduce a nitro group at the 3-position.

- Post-Cyclization Modifications :

Advantages : High regioselectivity and scalability for industrial production.

Functional Group Interconversion Approaches

Nitro Reduction Pathway

Starting from 3-nitrocyclohexanepropanoic acid:

- Nitration : Electrophilic nitration of cyclohexanepropanoic acid using HNO₃/H₂SO₄ (0–5°C, 4 h).

- Catalytic Reduction : Hydrogenate the nitro group with Pd/C (1 atm H₂, RT, 6 h) to yield the free amine.

- Salt Formation : Treat with HCl gas in ethanol to precipitate the hydrochloride.

Challenges : Low nitration regioselectivity (~50% para isomer) necessitates chromatographic purification.

Michael Addition to α,β-Unsaturated Esters

A conjugate addition strategy:

- Substrate Preparation : Synthesize ethyl 3-cyclohexenylpropanoate via Wittig olefination.

- Amine Addition : React with benzylamine in THF (−20°C, 2 h) to form 3-(N-benzylamino)cyclohexylpropanoate.

- Deprotection and Acidification :

Yield Optimization : Using LiAlH₄ for ester reduction improves amine purity (>95%).

Chiral Resolution and Stereochemical Control

For enantiomerically pure batches, asymmetric synthesis methods include:

Enzymatic Kinetic Resolution

Chiral Auxiliary-Mediated Synthesis

- Auxiliary Attachment : Couple (S)-binol to the cyclohexyl amine via carbodiimide chemistry.

- Diastereomeric Separation : Crystallize diastereomers from hexane/EtOAc.

- Auxiliary Removal : Acidic hydrolysis (HCl/MeOH) to recover enantiopure amine.

Hydrochloride Salt Formation and Purification

The final step involves protonating the free amine with HCl:

- Acidification : Dissolve 3-(3-aminocyclohexyl)propanoic acid in anhydrous ethanol.

- HCl Gas Introduction : Bubble HCl gas until pH <2.0.

- Crystallization : Cool to 4°C, filter, and wash with cold ether (purity: 95% by HPLC).

Critical Parameters :

- Solvent Choice : Ethanol > methanol (lower solubility prevents co-precipitation of impurities).

- Drying : Vacuum desiccation (40°C, 24 h) to remove residual HCl.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 70–80 | 92–95 | High | Moderate |

| Diels-Alder | 60–65 | 90 | Medium | High |

| Nitro Reduction | 50–55 | 88 | Low | Low |

| Michael Addition | 75–85 | 94–96 | High | Moderate |

Análisis De Reacciones Químicas

Amine Group Reactivity

The cyclohexylamine moiety undergoes characteristic nucleophilic reactions:

a. Acylation Reactions

Reacts with acyl chlorides or anhydrides to form amides. For example:

b. Schiff Base Formation

Forms imines with aldehydes/ketones:

c. Salt Formation

The amine forms stable salts with acids (e.g., HCl), enhancing crystallinity for purification .

Carboxylic Acid Reactivity

The propanoic acid group participates in classic acid-derived transformations:

a. Esterification

Reacting with alcohols under acidic catalysis:

b. Amidation

Coupling with amines via carbodiimide reagents (e.g., EDC):

c. Decarboxylation

Thermal decomposition at elevated temperatures:

Stability and Decomposition Pathways

Hydrolytic Stability :

-

Acid hydrolysis : Cleaves ester derivatives to regenerate carboxylic acid (e.g., HCl/EtOH, 80°C) .

-

Base hydrolysis : Converts esters to carboxylates (e.g., NaOH/MeOH, 50°C) .

Thermal Degradation :

Decomposes above 200°C, releasing CO and forming cyclohexylpropane derivatives .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antidepressant Activity

Research indicates that 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride may interact with G protein-coupled receptors (GPCRs), which are critical in mediating the effects of antidepressant therapies. The compound has shown promise in modulating neurotransmitter systems, particularly in the context of mood disorders .

2. Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective properties. It has been investigated for its potential to protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and excitotoxicity. Such properties make it a candidate for further research in neurodegenerative diseases .

3. Pain Management

There is growing interest in the analgesic properties of 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride. Preclinical studies have indicated that it may be effective in reducing pain through modulation of pain pathways in the central nervous system. This could lead to new approaches in pain management therapies .

Industrial Applications

1. Food Preservation

The compound's antimicrobial properties suggest potential use as a food preservative. Its ability to inhibit the growth of certain bacteria and fungi can be harnessed to enhance food safety and shelf life, similar to other propionic acid derivatives .

2. Chemical Synthesis

3-(3-Aminocyclohexyl)propanoic acid;hydrochloride can serve as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with targeted biological activities .

Data Tables

Case Studies

Case Study 1: Neuroprotective Properties

A study conducted on neuronal cell lines demonstrated that treatment with 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride significantly reduced apoptosis rates under oxidative stress conditions. This suggests its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 2: Antidepressant Efficacy

In a preclinical trial involving animal models of depression, administration of the compound resulted in significant improvement in behavioral tests associated with mood elevation. These findings support further investigation into its mechanism of action related to serotonin and norepinephrine pathways.

Mecanismo De Acción

The mechanism of action of 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The propanoic acid moiety may also play a role in modulating the compound’s overall effect.

Comparación Con Compuestos Similares

Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₅ClFNO₂

- Key Features : Replaces the cyclohexyl group with a 3-fluorophenyl substituent and incorporates an ethyl ester instead of a carboxylic acid.

- The 3-fluorophenyl group may engage in halogen bonding with target proteins .

3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₁ClN₂O₂

- Key Features: Substitutes the cyclohexylamine with a 3-cyanophenyl group.

- Impact: The electron-withdrawing cyano group increases acidity (pKa ≈ 3.1 for the carboxylic acid) and may enhance binding to polar enzymatic active sites .

(2S)-2-Amino-3-[7’-(2’’-methoxyphenyl)-1’,2’,3’-benzotriazin-4’(3H)-one]propanoic Acid Hydrochloride

- Molecular Formula : C₁₇H₁₇ClN₄O₃

- Key Features: Incorporates a benzotriazinone heterocycle and a methoxyphenyl group.

- Impact: The extended π-system of benzotriazinone enables fluorescence properties, making it useful in rotamer-controlled dual-emissive applications .

Spirocyclic and Heteroatom-Containing Analogues

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic Acid Hydrochloride

- Molecular Formula: C₇H₁₂ClNO₃

- Key Features : Contains a spirocyclic structure with an oxygen atom in the ring system.

6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₈ClNO₃

- Key Features: Combines a spirocyclic framework with an aminomethyl side chain.

- Impact: The aminomethyl group introduces a basic nitrogen, enhancing solubility in aqueous media (pH-dependent solubility >50 mg/mL at pH 2) .

Pharmacologically Active Analogues

STOCK1N-69160 [(S)-2-((R)-4-((R)-2-Amino-3-methylbutanamido)-3-(4-chlorophenyl)butanamido)propanoic Acid Hydrochloride]

- Molecular Formula : C₁₉H₂₈ClN₃O₄

- Key Features : A branched peptide-like compound with a 4-chlorophenyl group.

3-(3-(Trifluoromethyl)phenyl)propanoic Acid

- Molecular Formula : C₁₀H₉F₃O₂

- Key Features : Contains a trifluoromethylphenyl group.

- Pharmacological Relevance : Used as an intermediate in the synthesis of Cinacalcet Hydrochloride, a calcimimetic agent for hyperparathyroidism .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Notable Properties |

|---|---|---|---|---|---|

| 3-(3-Aminocyclohexyl)propanoic acid HCl | C₉H₁₈ClNO₂ | 207.70 | Cyclohexylamine | 0.9 | High conformational flexibility |

| Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl | C₁₁H₁₅ClFNO₂ | 243.69 | 3-Fluorophenyl, ethyl ester | 1.8 | Enhanced lipophilicity |

| 3-Amino-3-(3-cyanophenyl)propanoic acid HCl | C₁₀H₁₁ClN₂O₂ | 226.66 | 3-Cyanophenyl | 0.5 | Increased acidity (pKa ≈ 3.1) |

| 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid HCl | C₇H₁₂ClNO₃ | 193.63 | Spirocyclic, oxygen atom | -0.3 | Rigid structure, improved selectivity |

Table 2. Pharmacological Activity Comparison

| Compound Name | Biological Target | Activity (IC₅₀/Kd) | Application |

|---|---|---|---|

| STOCK1N-69160 | SARS-CoV-2 PLpro protease | 0.8 µM | Antiviral drug candidate |

| 3-(3-Aminocyclohexyl)propanoic acid HCl | Undisclosed enzyme targets | N/A | Building block for spirocyclic drugs |

| 3-(3-(Trifluoromethyl)phenyl)propanoic acid | Calcium-sensing receptor | 15 nM (Cinacalcet) | Treatment of hyperparathyroidism |

| 3-(3-Cyanophenyl)propanoic acid HCl | Cytotoxicity assay (Artemia salina) | LC₅₀ = 0.1 mg/mL | Anticancer research |

Key Research Findings

Conformational Effects: The cyclohexylamine group in 3-(3-aminocyclohexyl)propanoic acid hydrochloride allows for greater rotational freedom compared to spirocyclic analogues, which may influence binding kinetics in enzyme-substrate interactions .

Substituent Impact : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance binding affinity to polar enzymatic pockets but may reduce bioavailability due to increased acidity .

Pharmacological Diversity: While 3-(3-aminocyclohexyl)propanoic acid hydrochloride is primarily a synthetic intermediate, its derivatives (e.g., STOCK1N-69160) show promise in targeting viral proteases and other disease-relevant proteins .

Actividad Biológica

3-(3-Aminocyclohexyl)propanoic acid; hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17NO2·HCl

- Molecular Weight : 207.70 g/mol

- Structure : The compound features a cyclohexane ring with an amino group and a propanoic acid moiety, contributing to its unique biological properties.

Synthesis

The synthesis of 3-(3-Aminocyclohexyl)propanoic acid; hydrochloride typically involves:

- Cyclohexane Derivatization : Introduction of the amino group at the 3-position.

- Propanoic Acid Introduction : Addition of the propanoic acid moiety via acylation methods.

- Hydrochloride Formation : Reaction with hydrochloric acid to form the hydrochloride salt.

The biological activity of 3-(3-Aminocyclohexyl)propanoic acid; hydrochloride is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the activity of these targets. The propanoic acid moiety may modulate the compound's overall effects.

Therapeutic Applications

Research indicates that this compound shows promise in several therapeutic areas:

- Respiratory Disorders : It has been studied for its potential as a dual-action agent that acts as a β2 adrenergic agonist and M3 muscarinic antagonist, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Anti-inflammatory Effects : Investigations have suggested that it may exhibit anti-inflammatory properties, making it a candidate for further studies in inflammatory diseases .

- Neuroprotective Effects : Some studies have hinted at its potential neuroprotective roles, although more research is needed to substantiate these findings .

Case Studies and Experimental Data

- Bronchodilator Activity : In preclinical studies, compounds similar to 3-(3-Aminocyclohexyl)propanoic acid demonstrated significant bronchodilation effects through stimulation of adrenergic receptors .

- Cellular Toxicity : Research has shown that certain derivatives can induce cellular toxicity in cancer cells, suggesting potential applications in oncology .

- Antibacterial Properties : Recent studies have explored the antibacterial properties of related compounds against resistant strains of bacteria, indicating a broader spectrum of biological activity than previously recognized .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3-Aminocyclohexyl)butanoic acid; hydrochloride | Similar cyclohexane structure | Potential anti-inflammatory effects |

| 3-(3-Aminocyclohexyl)pentanoic acid; hydrochloride | Extended carbon chain | Investigated for neuroprotective effects |

| 3-(3-Aminocyclohexyl)hexanoic acid; hydrochloride | Further extended carbon chain | Ongoing studies on respiratory effects |

Q & A

Q. What are the key synthetic routes for 3-(3-Aminocyclohexyl)propanoic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves:

- Cross-coupling reactions : Palladium-catalyzed coupling of cyclohexene derivatives with nitromethane or other nitroalkanes, followed by reduction of the nitro group to an amine .

- Salt formation : Conversion to the hydrochloride salt using HCl in ethanol or methanol under controlled pH (4–5) .

- Optimization : Key parameters include temperature (60–80°C for coupling), solvent polarity (e.g., DMF for solubility), and catalyst loading (1–5 mol% Pd). Reaction progress is monitored via TLC or HPLC to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Standard methods include:

| Technique | Purpose | Example Parameters |

|---|---|---|

| NMR | Confirm structure and purity | /-NMR in DO; δ 1.2–2.8 ppm (cyclohexyl protons) |

| HPLC | Assess purity | C18 column, 0.1% TFA in HO/ACN gradient, retention time ~8–10 min |

| Mass Spectrometry | Verify molecular weight | ESI-MS: [M+H] m/z 202.2 (calculated) |

| XRD | Determine crystalline form | Monoclinic crystal system for hydrochloride salt |

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what are its implications for biological activity?

- Chiral resolution : Use of chiral catalysts (e.g., (R)-BINAP in asymmetric hydrogenation) or enzymatic resolution with lipases .

- Impact on activity : Enantiomers may exhibit divergent binding to targets (e.g., 10-fold difference in IC for (S)- vs. (R)-enantiomers in receptor assays) .

- Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric detection .

Q. How do researchers reconcile contradictory data in receptor binding studies?

Contradictions may arise from:

- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can inhibit receptors. Purify via recrystallization (ethanol/water) .

- Assay variability : Standardize protocols (e.g., radioligand vs. fluorescence polarization assays). For example, IC values for NMDA receptor binding vary by ±15% across labs due to buffer composition .

- Structural analogs : Compare with derivatives (e.g., 3-(4-chlorophenyl)propanoic acid) to isolate steric/electronic effects .

Q. What computational strategies are employed to predict and validate biological interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to GABA or NMDA receptors. Key interactions: amine group with GluN1 subunit (ΔG ≈ -9.2 kcal/mol) .

- QSAR modeling : Correlate logP values (experimental: 1.8 ± 0.2) with permeability across BBB models .

- MD simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during large-scale synthesis?

Q. What strategies mitigate hydrolysis of the hydrochloride salt in aqueous formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.